molecular formula C30H32N4O11 B2445056 methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate CAS No. 1351632-08-0

methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate

Cat. No.: B2445056
CAS No.: 1351632-08-0
M. Wt: 624.603
InChI Key: WUNVAENIGRDAJI-UHFFFAOYSA-N
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Description

Methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate is a useful research compound. Its molecular formula is C30H32N4O11 and its molecular weight is 624.603. The purity is usually 95%.
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Biological Activity

Methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate, often referred to as compound 1351632-08-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesizing methods, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a benzimidazole moiety, and a piperazine group, which are known for their significant biological activities. The molecular formula is C26H30N4O5C_{26}H_{30}N_4O_5 with a molecular weight of approximately 446.5 g/mol. Its structural complexity is indicative of its potential interactions within biological systems.

PropertyValue
Molecular FormulaC26H30N4O5
Molecular Weight446.5 g/mol
CAS Number1351632-08-0

Anticancer Activity

Recent studies have indicated that compounds containing the benzimidazole scaffold exhibit promising anticancer properties. Benzimidazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HepG2, with IC50 values in the low micromolar range .

Antimicrobial Activity

The benzimidazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, studies utilizing the broth microdilution method have reported minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer proliferation.
  • Interference with DNA Replication : These compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Many benzimidazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of methyl 5-hydroxymethyl furan carboxylate derivatives against various cancer cell lines. The findings indicated that modifications to the furan ring significantly enhanced cytotoxicity, suggesting that structural variations can lead to improved therapeutic profiles .

Case Study 2 : Another investigation focused on the synthesis of new benzimidazole derivatives and their biological evaluation. The results highlighted several compounds with notable activity against resistant bacterial strains, emphasizing the potential application of such derivatives in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

methyl 5-[[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3.2C2H2O4/c1-32-26(31)24-12-11-21(33-24)18-28-13-15-29(16-14-28)19-25-27-22-9-5-6-10-23(22)30(25)17-20-7-3-2-4-8-20;2*3-1(4)2(5)6/h2-12H,13-19H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNVAENIGRDAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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